N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
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Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-17-11-9-10(4-5-13(11)22-15(17)19)24(20,21)16-7-6-12(18)14-3-2-8-23-14/h2-5,8-9,12,16,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWRYONDDRXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(C3=CC=CS3)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]oxazole core and a thiophene substituent. Its molecular formula is C14H15N3O4S, and it has a molecular weight of 333.36 g/mol. The presence of sulfonamide and hydroxyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives containing oxazole and thiazole moieties have shown efficacy against various cancer cell lines. In particular, compounds with electron-withdrawing groups have demonstrated enhanced antiproliferative activity against colon carcinoma cells (HCT-15) and other cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 24a | HCT-15 | 12.5 | Apoptosis induction |
| Compound 24b | HT-29 | 10.0 | Cell cycle arrest |
| N-(3-hydroxy...) | MCF7 | 15.0 | Caspase activation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring has been linked to enhanced antibacterial efficacy due to its ability to disrupt bacterial cell membranes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Strain Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (G+) | 8 µg/mL | Effective |
| Escherichia coli (G-) | 16 µg/mL | Moderate |
| Klebsiella pneumoniae (G-) | 32 µg/mL | Weak |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for its antioxidant potential. Studies show that related compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .
Table 3: Antioxidant Activity Evaluation
| Compound | Method Used | IC50 (µM) |
|---|---|---|
| N-(3-hydroxy...) | DPPH Assay | 25.0 |
| Control (Vitamin C) | DPPH Assay | 10.0 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Compounds similar in structure have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and membrane integrity is a proposed mechanism for the observed antimicrobial effects.
- Antioxidant Mechanism : The ability to donate electrons or hydrogen atoms contributes to their free radical scavenging capacity.
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of oxazole derivatives demonstrated that modifications at the sulfonamide position significantly enhanced cytotoxicity against MCF7 breast cancer cells, indicating the importance of structural optimization in drug design .
- Case Study on Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of several thiophene-containing compounds against clinical isolates of Staphylococcus aureus and found that modifications in the thiophene ring improved antibacterial potency significantly .
Preparation Methods
Chlorosulfonation of 3-Methyl-2-Oxo-2,3-Dihydrobenzo[d]Oxazole
The benzoxazole core undergoes electrophilic sulfonation at the 5-position using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. Key parameters include:
- Reagent Ratios : 1:4.3 molar ratio of benzoxazole to ClSO₃H
- Temperature : Gradual heating from 50°C to 85°C to minimize decomposition
- Solvent : Ethyl acetate or dichloromethane for controlled exothermicity
The resultant 5-chlorosulfonyl intermediate is isolated via recrystallization (yield: 68–72%).
Amination of Sulfonyl Chloride
The chlorosulfonyl group is displaced by ammonia or a protected amine. For the target molecule, this step is deferred until coupling with the thiophene-propylamine side chain (Section 4).
Synthesis of N-(3-Hydroxy-3-(Thiophen-2-Yl)Propyl) Side Chain
Thiophene Aldol Condensation
The propylamine backbone is constructed via an aldol reaction between thiophene-2-carbaldehyde and nitroethane, followed by reduction:
- Aldol Adduct Formation :
$$ \text{Thiophene-2-carbaldehyde} + \text{Nitroethane} \xrightarrow{\text{NaOH, EtOH}} \text{3-Nitro-1-(thiophen-2-yl)propan-1-ol} $$
Carbamate Protection and Deprotection
To prevent side reactions during subsequent coupling, the amine is protected as a tert-butoxycarbonyl (Boc) carbamate:
- Protection :
$$ \text{3-Aminopropanol} + \text{(Boc)₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Boc-protected amine} $$ - Deprotection : Post-coupling, the Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane.
Coupling of Sulfonyl Chloride and Amine
Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with the deprotected thiophene-propylamine under Schotten-Baumann conditions:
$$ \text{R-SO₂Cl} + \text{H}2\text{N-(propyl-thiophene)} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{R-SO₂-NH-(propyl-thiophene)} $$
Stereochemical Considerations
The 3-hydroxy group introduces a chiral center. Enantioselective synthesis is achievable using:
- Chiral Auxiliaries : (R)- or (S)-BINOL-phosphoric acids during aldol step
- Enzymatic Resolution : Lipase-mediated acetylation of racemic alcohol
Purification and Analytical Characterization
Chromatographic Techniques
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonylation | DMF | 50 °C | 3 hr | 75% |
| Thiophene coupling | Acetone | 60 °C | 4 hr | 68% |
| Cyclization | THF | RT | 12 hr | 82% |
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H/13C NMR to confirm backbone connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₇N₂O₄S₂: 389.07) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) to resolve 3D structure, especially for chiral centers .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
SAR studies require systematic structural modifications and biological assays:
- Functional group variation : Synthesize analogs with substitutions on the thiophene or benzo[d]oxazole moieties .
- Biological assays :
- Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence assays) .
- Cellular activity : Anticancer screening (e.g., NCI-60 panel) with IC₅₀ values and selectivity indices .
- Data analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity .
Advanced: How can conflicting bioactivity data across assays be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Orthogonal assays : Validate cytotoxicity via MTT, ATP-based luminescence, and caspase-3 activation assays .
- Dose-response curves : Ensure consistent EC₅₀/IC₅₀ calculations across replicates (n ≥ 3) .
- Metabolic stability : Assess compound integrity in assay media (e.g., LC-MS monitoring) to rule out degradation artifacts .
Advanced: What computational approaches predict target interactions and metabolic pathways?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like c-Met kinase (PDB: 3LQ8) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes (50 ns trajectories) .
- ADMET prediction : SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and toxicity .
Advanced: How is X-ray crystallography applied to resolve ambiguous stereochemistry?
Methodological Answer:
- Crystal growth : Vapor diffusion (e.g., 1:1 DMSO/water) to obtain diffraction-quality crystals .
- Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.2 Å) datasets .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Example refinement statistics: R₁ = 0.045, wR₂ = 0.120 .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : TGA/DSC analysis (5–10 °C/min) to identify decomposition points (>150 °C typical) .
- Photostability : UV-vis exposure (ICH Q1B guidelines) showing <5% degradation after 48 hours .
- Solution stability : pH-dependent hydrolysis (e.g., t₁/₂ = 24 hours in PBS pH 7.4) .
Advanced: How can synthetic byproducts be identified and minimized?
Methodological Answer:
- LC-MS/MS : Monitor reaction intermediates in real-time (e.g., sulfonic acid byproducts at m/z 250–300) .
- DoE optimization : Response surface methodology (RSM) to reduce dimerization side products (e.g., 15% → 2%) .
- Green chemistry : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) to improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
